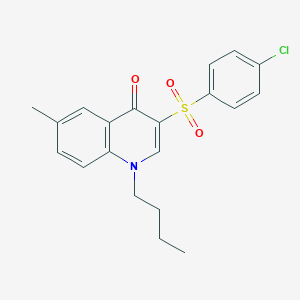

1-Butyl-3-(4-chlorobenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one

CAS No.: 899217-50-6

Cat. No.: VC4374292

Molecular Formula: C20H20ClNO3S

Molecular Weight: 389.89

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899217-50-6 |

|---|---|

| Molecular Formula | C20H20ClNO3S |

| Molecular Weight | 389.89 |

| IUPAC Name | 1-butyl-3-(4-chlorophenyl)sulfonyl-6-methylquinolin-4-one |

| Standard InChI | InChI=1S/C20H20ClNO3S/c1-3-4-11-22-13-19(20(23)17-12-14(2)5-10-18(17)22)26(24,25)16-8-6-15(21)7-9-16/h5-10,12-13H,3-4,11H2,1-2H3 |

| Standard InChI Key | SMWQEPUJEPWJBN-UHFFFAOYSA-N |

| SMILES | CCCCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)Cl |

Introduction

The compound 1-Butyl-3-(4-chlorobenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one is a complex organic molecule that belongs to the quinoline class, which is known for its diverse biological activities. This compound integrates a quinoline core with a 4-chlorobenzenesulfonyl group and a butyl chain, suggesting potential applications in pharmaceuticals or as an intermediate in chemical synthesis.

Synthesis and Preparation

The synthesis of 1-Butyl-3-(4-chlorobenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one likely involves multi-step reactions starting from simpler quinoline derivatives. A common approach might include the following steps:

-

Quinoline Core Formation: The synthesis begins with the formation of the quinoline core, which can be achieved through various methods such as the Skraup reaction or the Doebner-Miller reaction.

-

Introduction of the 4-Chlorobenzenesulfonyl Group: This involves a sulfonylation reaction where a 4-chlorobenzenesulfonyl chloride is reacted with the quinoline derivative in the presence of a base.

-

Alkylation: The introduction of the butyl group at the 1-position can be achieved through alkylation reactions using butyl halides or other alkylating agents.

Biological Activities and Potential Applications

Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. The presence of a 4-chlorobenzenesulfonyl group may enhance certain biological activities due to its potential to interact with biological targets.

| Biological Activity | Description |

|---|---|

| Antimicrobial Activity | Potential activity against bacteria or fungi due to the quinoline core. |

| Anticancer Activity | Possible inhibition of specific enzymes or receptors involved in cancer cell proliferation. |

| Antimalarial Activity | Quinoline derivatives are historically used against malaria; this compound may exhibit similar activity. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume